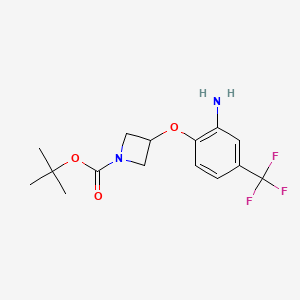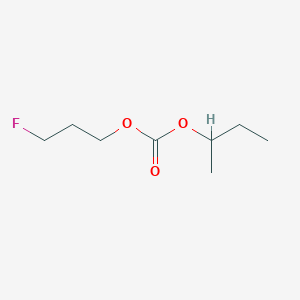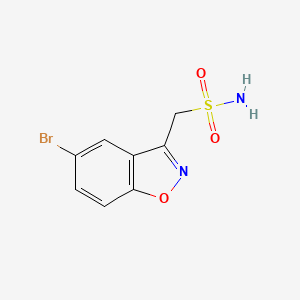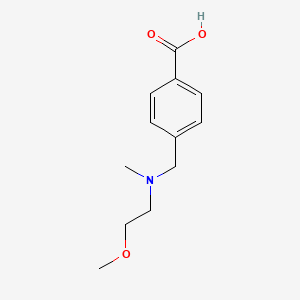
3-Bromo-2-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-bromo-2-(1-methylethoxy)- is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenol, where the hydrogen atom in the phenol ring is substituted by a bromine atom and an isopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3-bromo-2-(1-methylethoxy)- typically involves the bromination of phenol derivatives. One practical method involves the use of an electrophilic brominating reagent such as PhIOAcBr, which is prepared by mixing PIDA and AlBr3. This reagent is stable and can be stored at 4°C for up to a month without significant loss of reactivity . The reaction conditions are mild and efficient, making it suitable for a broad scope of arenes, including sterically hindered substrates.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar electrophilic brominating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 3-bromo-2-(1-methylethoxy)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom in the compound makes it highly reactive towards electrophiles, facilitating further substitution reactions.
Reduction: Quinones derived from this compound can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions:
Bromination: PhIOAcBr in the presence of AlBr3.
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3).
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Major Products:
Electrophilic Substitution: Various substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-bromo-2-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which Phenol, 3-bromo-2-(1-methylethoxy)- exerts its effects involves its interaction with various molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom directs the incoming electrophile to the ortho and para positions relative to the phenolic group. This reactivity is leveraged in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
- Phenol, 2-bromo-3-(1-methylethoxy)-
- Phenol, 3-bromo-4-(1-methylethoxy)-
Comparison: Phenol, 3-bromo-2-(1-methylethoxy)- is unique due to the specific positioning of the bromine and isopropoxy groups, which influence its reactivity and applications. Compared to its isomers, this compound may exhibit different reactivity patterns in electrophilic substitution reactions, making it suitable for specific synthetic routes and applications.
Eigenschaften
CAS-Nummer |
1026796-53-1 |
|---|---|
Molekularformel |
C9H11BrO2 |
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
3-bromo-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
InChI-Schlüssel |
OSULYEKTMXRPSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC=C1Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)



methylamine](/img/structure/B12083203.png)




![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)


